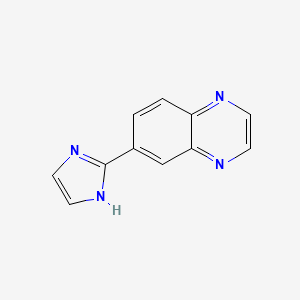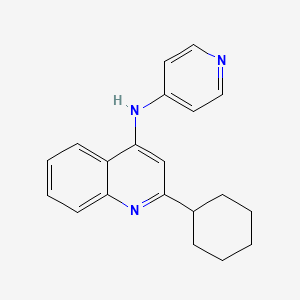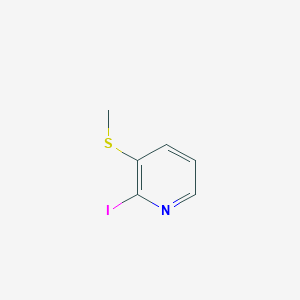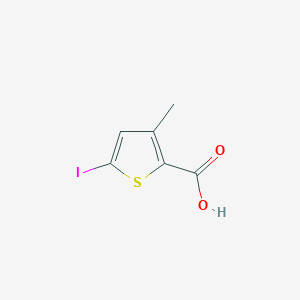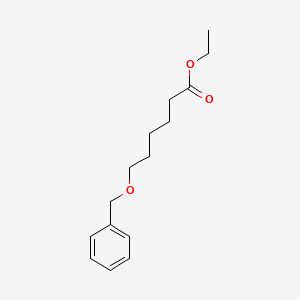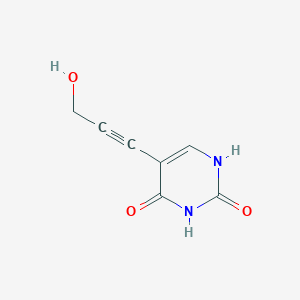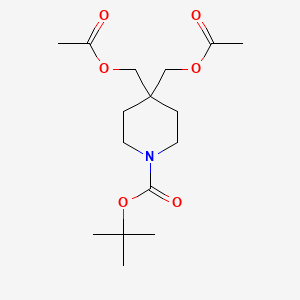
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol . It is a piperidine derivative, characterized by the presence of two acetoxymethyl groups attached to the piperidine ring and a tert-butyl ester group at the carboxylate position.
Métodos De Preparación
The synthesis of tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate can be achieved through a multi-step process. One common method involves the reaction of piperidine with acetic anhydride to introduce the acetoxymethyl groups, followed by the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Aplicaciones Científicas De Investigación
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and the corresponding piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The tert-butyl ester group provides stability and can be cleaved under specific conditions to release the active compound .
Comparación Con Compuestos Similares
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Also used in targeted protein degradation.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the manufacture of fentanyl and related derivatives. The uniqueness of this compound lies in its dual acetoxymethyl groups, which provide specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H27NO6 |
|---|---|
Peso molecular |
329.39 g/mol |
Nombre IUPAC |
tert-butyl 4,4-bis(acetyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO6/c1-12(18)21-10-16(11-22-13(2)19)6-8-17(9-7-16)14(20)23-15(3,4)5/h6-11H2,1-5H3 |
Clave InChI |
PTHJOXDJIFJLHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CCN(CC1)C(=O)OC(C)(C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
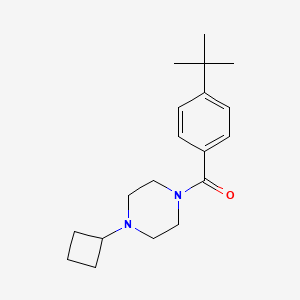
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
